molecular formula C6H10F2O B13255972 3-(2,2-Difluorocyclopropyl)propan-1-ol

3-(2,2-Difluorocyclopropyl)propan-1-ol

Cat. No.: B13255972
M. Wt: 136.14 g/mol
InChI Key: SRIWUMJIBUJDFP-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)propan-1-ol is a fluorinated organic compound with the molecular formula C6H10F2O. It features a cyclopropyl ring substituted with two fluorine atoms and a propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)propan-1-ol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 2,2-difluorostyrenes with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like diglyme at elevated temperatures (e.g., 180°C) to facilitate the formation of the cyclopropyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of catalysts such as potassium fluoride and 18-crown-6 can improve the efficiency of the fluorination step .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce different alcohols .

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. The cyclopropyl ring adds strain to the molecule, making it more reactive in certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluorocyclopropyl)propan-1-ol is unique due to its combination of a cyclopropyl ring, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

3-(2,2-difluorocyclopropyl)propan-1-ol

InChI

InChI=1S/C6H10F2O/c7-6(8)4-5(6)2-1-3-9/h5,9H,1-4H2

InChI Key

SRIWUMJIBUJDFP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CCCO

Origin of Product

United States

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